molecular formula C16H20N2O2 B1309115 3,6-Dibutoxyphthalonitrile CAS No. 75942-37-9

3,6-Dibutoxyphthalonitrile

Cat. No.: B1309115
CAS No.: 75942-37-9
M. Wt: 272.34 g/mol
InChI Key: RJFAMAFEWDBSLX-UHFFFAOYSA-N
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Description

3,6-Dibutoxyphthalonitrile, also known as 3,6-Dibutoxy-1,2-benzenedicarbonitrile, is an organic compound with the molecular formula C16H20N2O2. It is a derivative of phthalonitrile, characterized by the presence of two butoxy groups attached to the benzene ring at positions 3 and 6. This compound is primarily used in the synthesis of phthalocyanines, which are valuable in various industrial applications due to their stability and electronic properties .

Preparation Methods

3,6-Dibutoxyphthalonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3,6-dihydroxyphthalonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar reactions but are optimized for larger scales, ensuring higher yields and purity.

Chemical Reactions Analysis

3,6-Dibutoxyphthalonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Dibutoxyphthalonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dibutoxyphthalonitrile primarily involves its role as a precursor in the synthesis of phthalocyanines. These phthalocyanines interact with molecular targets through their electronic properties, enabling applications in catalysis, photodynamic therapy, and electronic devices. The pathways involved include the formation of stable complexes with metals and the generation of reactive oxygen species under light exposure .

Comparison with Similar Compounds

3,6-Dibutoxyphthalonitrile can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its solubility, reactivity, and suitability for specific applications.

Properties

IUPAC Name

3,6-dibutoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-5-9-19-15-7-8-16(20-10-6-4-2)14(12-18)13(15)11-17/h7-8H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFAMAFEWDBSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)OCCCC)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10410373
Record name 3,6-Dibutoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75942-37-9
Record name 3,6-Dibutoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibutoxy-1,2-benzenedicarbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,6-Dibutoxyphthalonitrile contribute to the synthesis of interesting materials?

A: this compound serves as a crucial precursor for synthesizing diversely substituted phthalocyanines []. Its structure, with two butoxy groups at the 3 and 6 positions, allows for further derivatization and influences the properties of the resulting phthalocyanines. For instance, these butoxy groups can enhance the solubility of the final phthalocyanine in organic solvents, a desirable trait for various applications.

Q2: Can you explain the significance of the Suzuki cross-coupling reaction in the context of this compound?

A: The Suzuki cross-coupling reaction is instrumental in efficiently synthesizing this compound derivatives [, ]. This reaction allows for the introduction of various aryl or alkyl groups to the core structure of this compound by coupling it with appropriate boronic acids or esters. This method provides a simple and versatile route to creating a library of diverse this compound derivatives, expanding the possibilities for designing novel phthalocyanines with tailored properties.

Q3: Has this compound been used in developing any sensor applications?

A: Yes, a recent study demonstrated the potential of a phenyl-4,4-di(this compound) compound, synthesized using this compound, as a fluorescent chemosensor for Fe3+ ions []. The compound exhibited a "turn-off" fluorescence response in the presence of Fe3+, indicating its potential for detecting this ion. Density functional theory calculations were also employed to understand the interaction mechanism between the compound and Fe3+ ions []. This example highlights the potential of this compound-based compounds in sensing applications.

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